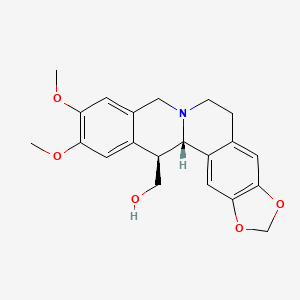
6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinolizines, which are known for their diverse biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Benzo(g)-1,3-benzodioxole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo(g)-1,3-benzodioxole core.
Introduction of the Quinolizine Ring: The quinolizine ring is introduced through a series of condensation and cyclization reactions, often involving the use of strong acids or bases as catalysts.
Hydrogenation: The tetrahydro form is obtained by hydrogenation of the double bonds in the quinolizine ring, typically using hydrogen gas and a palladium or platinum catalyst.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with catalysts are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Cyclization: Acidic or basic catalysts are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.
科学的研究の応用
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural features.
作用機序
The mechanism of action of 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Signaling pathways and metabolic processes that are affected by the compound’s presence.
The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol trans-: A stereoisomer with different spatial arrangement of atoms.
10,11-Dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine: Lacks the tetrahydro and methanol groups.
6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine: A simpler structure without the methoxy and methanol groups.
Uniqueness
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
60734-44-3 |
|---|---|
分子式 |
C21H23NO5 |
分子量 |
369.4 g/mol |
IUPAC名 |
[(1S,21S)-17,18-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-21-yl]methanol |
InChI |
InChI=1S/C21H23NO5/c1-24-17-6-13-9-22-4-3-12-5-19-20(27-11-26-19)8-15(12)21(22)16(10-23)14(13)7-18(17)25-2/h5-8,16,21,23H,3-4,9-11H2,1-2H3/t16-,21+/m0/s1 |
InChIキー |
LITCEGNIEIZOID-HRAATJIYSA-N |
異性体SMILES |
COC1=C(C=C2[C@@H]([C@H]3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC |
正規SMILES |
COC1=C(C=C2C(C3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
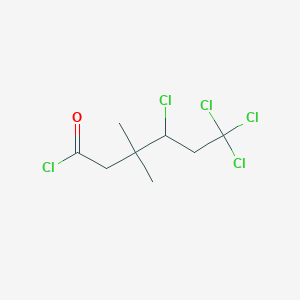

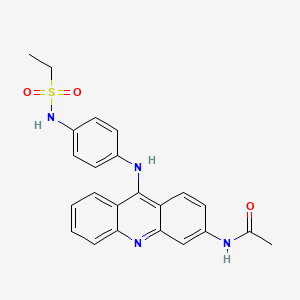
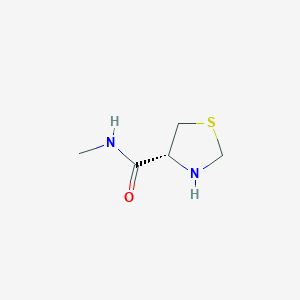
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
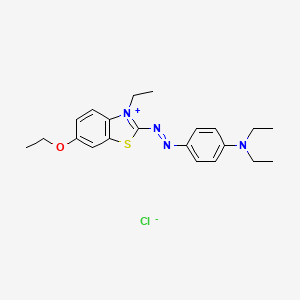
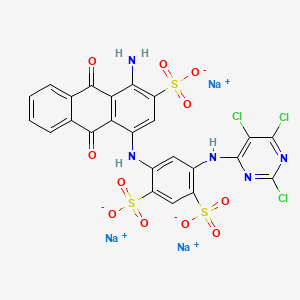
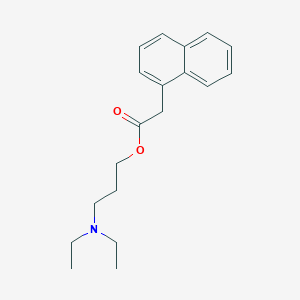
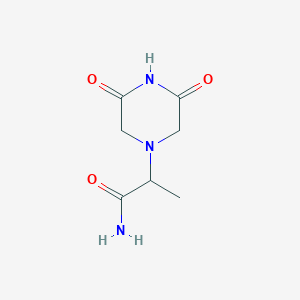
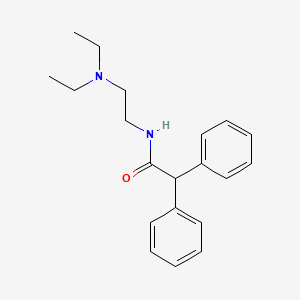
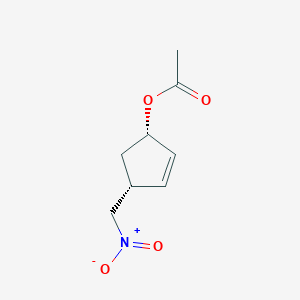

![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
